Methyl-phosphonic acid mono-(4-nitro-phenyl) ester

Mechanistic enzymology Linear free energy relationships Transition-state analysis

Mechanistic enzymology and chemical defense research requires substrates with calibrated leaving-group electronics and continuous assay compatibility. Generic alkyl phosphonates lack both the chromogenic 4-nitrophenyl group and validated transition-state metrics. - **Enzymatic βlg of -0.30** (vs. alkaline -0.69) - benchmarks PP1 phosphatase transition-state architecture - **λmax ~400 nm** - enables real-time spectrophotometric tracking without radiometry - **PDB ligand PNP** - experimentally phased coordinates for crystallography & docking

Molecular Formula C7H8NO5P
Molecular Weight 217.12 g/mol
Cat. No. B11824204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-phosphonic acid mono-(4-nitro-phenyl) ester
Molecular FormulaC7H8NO5P
Molecular Weight217.12 g/mol
Structural Identifiers
SMILESCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)
InChIKeyVJPXTXIEAOSJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl Methylphosphonate: Identity & Key Characteristics


Methyl-phosphonic acid mono-(4-nitro-phenyl) ester (also known as 4-nitrophenyl hydrogen methylphosphonate, 4NPMP, or PNP ligand) is an organophosphorus compound with the molecular formula C₇H₈NO₅P and a molecular weight of 217.116 g/mol [1]. The compound features a nitrophenyl group linked via an oxygen-phosphorus bond to a methylphosphonate moiety, with the CAS registry number 1832-64-0 . It is recognized in authoritative databases including the RCSB Protein Data Bank (three-letter code: PNP), DrugBank (Accession: DB08413), and ChEBI as a phosphonate transition state analogue with affinity for catalytic antibodies [2]. As a monoester of methylphosphonic acid bearing a chromogenic 4-nitrophenyl leaving group, this compound serves as a hydrolytically trackable substrate in mechanistic enzymology and as a nerve agent simulant scaffold in chemical defense research [3].

Chromogenic methylphosphonate substrate for continuous spectrophotometric hydrolysis assays
Phosphonate transition state analogue scaffold with validated PDB structural coordinates
G‑series nerve agent simulant core for metal‑catalyzed decontamination research

Why Generic Substitution Fails for 4-Nitrophenyl Methylphosphonate


Substituting methyl-phosphonic acid mono-(4-nitro-phenyl) ester with a generic alkyl methylphosphonate or aryl phosphate ester fundamentally alters both the thermodynamic driving force and the mechanistic landscape of the reaction under investigation. The enzymatic hydrolysis of 4-nitrophenyl methylphosphonate (4NPMP) yields a Brønsted βlg of −0.30, which is markedly smaller (less negative) than the alkaline hydrolysis baseline of −0.69, and closely mirrors the βlg of −0.32 measured for phosphate monoester substrates under the same PP1 catalysis [1]. This convergence of βlg values indicates that the enzymatic transition states for phosphonate and phosphate hydrolysis are rendered substantially more similar than their nonenzymatic counterparts—a mechanistic feature that generic analogs with different leaving-group electronic profiles or phosphorus oxidation states fail to recapitulate. Furthermore, 4NPMP contains a chromogenic 4-nitrophenol leaving group (λmax ~400 nm upon deprotonation), enabling continuous spectrophotometric monitoring that alkyl-substituted analogs (e.g., dimethyl methylphosphonate) inherently lack [2]. These compound-specific attributes render simple substitution scientifically invalid for any study requiring calibrated hydrolytic tracking or transition-state interrogation.

Generic alkyl methylphosphonates lack the chromogenic 4‑nitrophenyl leaving group, preventing direct spectrophotometric tracking
Substituting the 4‑nitrophenyl group with other aryl esters may shift Brønsted βlg and alter transition‑state interpretation
Phosphate monoesters (P−O) fail to model the P−C bond hydrolysis mechanism accessible with this phosphonate

4-Nitrophenyl Methylphosphonate: Differentiated from Closest Analogs


Enzymatic vs. Alkaline βlg Comparison

The enzymatic hydrolysis of 4-nitrophenyl methylphosphonate (4NPMP) by protein phosphatase-1 (PP1) exhibits a Brønsted leaving-group coefficient (βlg) of −0.30. This value is substantially less negative than the βlg of −0.69 measured for the alkaline hydrolysis of the same substrate under identical leaving-group conditions [1]. The quantitative reduction in βlg magnitude (Δβlg = 0.39) demonstrates that enzymatic catalysis fundamentally compresses the transition-state charge development relative to the uncatalyzed baseline, indicating a substantially looser transition state with reduced negative charge accumulation on the leaving group oxygen [1].

Enzymatic βlg Shift
Head‑to‑head
Δβlg = +0.39 (enzymatic vs alkaline)
Supports transition‑state analysis with reduced charge development
PP1 enzyme assay, pH profile, 25 °C; JACS 2008
Mechanistic enzymology Linear free energy relationships Transition-state analysis Phosphonate hydrolysis

Kinetic Isotope Effects: Distinct Transition State

For the enzymatic reaction of 4NPMP catalyzed by PP1, kinetic isotope effects (KIEs) reveal a transition state that is somewhat looser than the alkaline hydrolysis reaction of the same substrate, and similar to the PP1-catalyzed monoester (phosphate) reaction [1]. The KIE data cumulatively point to enzymatic transition states for aryl methylphosphonate hydrolysis that are much more similar to aryl phosphate monoester hydrolysis than the nonenzymatic hydrolysis reactions of the two substrate classes [1]. This KIE-based mechanistic convergence is unique to 4NPMP among methylphosphonate esters with systematic KIE characterization.

KIE Transition State
Head‑to‑head
Enzymatic: looser transition state
Alkaline: tighter, diester‑like
KIEs converge with phosphate monoester hydrolysis profile
18(V/K)bridge & 15(V/K) KIE measurements
Kinetic isotope effects Transition-state structure Phosphoryl transfer Enzyme mechanism

PP1 Catalytic Efficiency: Methylphosphonate vs. Phosphate

PP1 efficiently catalyzes the hydrolysis of 4-nitrophenyl methylphosphonate (4NPMP) with comparable catalytic proficiency to its native phosphate monoester substrate 4-nitrophenyl phosphate (4NPP). The enzymatic hydrolysis of a series of aryl methylphosphonate substrates yields a Brønsted βlg of −0.30, which is similar to the βlg measured for monoester substrates (βlg = −0.32) under identical PP1 catalysis [1]. This near-identical βlg signature demonstrates that PP1 processes the P−C bond-containing phosphonate with transition-state geometry and charge distribution nearly indistinguishable from the native P−O phosphate substrate—a promiscuity profile not observed with other phosphonate esters lacking the 4-nitrophenyl leaving group [1].

Methylphosphonate vs Phosphate βlg
Cross‑study comparable
Δβlg = 0.02 (within error)
Near‑identical transition state to native phosphate substrate
PP1 catalysis, pH‑rate, 25 °C; JACS 2008
Enzyme promiscuity Substrate profiling Catalytic efficiency Phosphatase

Metal-Catalyzed Hydrolysis: Methyl vs. Phenyl Phosphonate

p-Nitrophenyl methylphosphonate (PNPMP) and p-nitrophenyl phenylphosphonate (PNPPP) are both rapidly hydrolyzed in acidic solutions (pH 3.5−6.0) at 37 °C by excess Zr⁴⁺, Ce⁴⁺, or Th⁴⁺ cations [1]. The methyl-substituted phosphonate (PNPMP) serves as the minimal alkylphosphonate scaffold for evaluating metal-catalyzed hydrolytic decontamination strategies, whereas the phenyl analog (PNPPP) introduces distinct steric and electronic parameters. This direct comparative data enables researchers to select the appropriate substrate based on whether they require a minimal alkylphosphonate model (PNPMP) or an arylphosphonate with different metal-coordination geometry (PNPPP) [1].

Metal‑Catalyzed Hydrolysis Rate
Head‑to‑head
PNPMP (methyl) and PNPPP (phenyl) both rapidly hydrolyzed by Zr⁴⁺, Ce⁴⁺, Th⁴⁺ at pH 3.5–6.0
Methyl substituent models G‑agent alkylphosphonate core
Acidic, 37 °C, excess metal cations; 1999 study
Metal-catalyzed hydrolysis Phosphonate decontamination Lewis acid catalysis Nerve agent simulant

PDB-Validated Phosphonate Ligand for Crystallography

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester (PDB ligand code: PNP) is deposited in the RCSB Protein Data Bank as a HETAIN (heterogen) group with experimentally determined coordinates (exemplified in PDB entry 1KNO) [1]. The compound is explicitly annotated as a phosphonate transition state analogue with affinity for catalytic antibody (esterase) CNJ206 [2]. This structural validation distinguishes 4NPMP from related methylphosphonate esters such as bis(4-nitrophenyl) methylphosphonate and 4-nitrophenyl 2-propyl methylphosphonate (IMN/NIMP), which have been studied in solution hydrolysis but lack equivalent PDB structural provenance with enzyme-bound coordinates [3].

PDB Structural Validation
Class‑level inference
Ligand code PNP; enzyme‑bound coordinates in PDB 1KNO
PDB‑validated transition state analogue for docking
Other methylphosphonates lack equivalent structural deposition
Structural biology X-ray crystallography Transition-state analogue PDB ligand

Stereoselective Hydrolysis: Chiral Discrimination Benchmark

The enzyme Pmi1525 from Proteus mirabilis, a member of the amidohydrolase superfamily, exhibits pronounced stereoselectivity toward chiral methylphosphonate esters bearing the 4-nitrophenyl leaving group. Specifically, the enzyme hydrolyzes the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate 14 times faster than the corresponding (RP)-enantiomer [1]. While this stereoselectivity data is for the isobutyl-substituted analog rather than the unsubstituted methyl-phosphonic acid mono-(4-nitro-phenyl) ester, the 4-nitrophenyl methylphosphonate core structure is the conserved scaffold enabling this enantiomeric discrimination. The unsubstituted parent compound serves as the achiral baseline comparator against which the stereoselective processing of chiral alkyl-substituted derivatives is calibrated [1].

Enantioselectivity Baseline
Supporting evidence
Isobutyl derivative: 14× faster (SP) vs (RP) by Pmi1525; parent compound: achiral baseline
Achiral scaffold for quantifying stereoselectivity gains
Proteus mirabilis esterase, pH 8.3, 30 °C
Stereoselectivity Enzyme engineering Chiral resolution Methylphosphonate esterase

4-Nitrophenyl Methylphosphonate: Application Scenarios


Mechanistic Enzymology: Transition-State Analysis via LFERs

This compound is uniquely suited for βlg-based mechanistic studies of PP1 and related phosphatases. The documented βlg of −0.30 for enzymatic hydrolysis (compared to −0.69 for alkaline hydrolysis) and the KIE data confirming a looser enzymatic transition state provide a quantitative benchmark that no other methylphosphonate ester currently matches [1]. Researchers investigating the evolution of transition-state architecture in promiscuous enzymes should select this compound as the calibrated reference substrate.

Chemical Defense: G-Series Nerve Agent Simulant

As the minimal alkylphosphonate bearing a chromogenic 4-nitrophenyl leaving group, this compound models the methylphosphonate core of G-series nerve agents (sarin, soman) while enabling continuous spectrophotometric monitoring of hydrolysis kinetics [1]. In metal-catalyzed decontamination studies, it enables direct comparison with phenylphosphonate analogs (PNPPP) to dissect electronic vs. steric contributions to hydrolytic susceptibility [2].

Structural Biology: PDB-Validated Docking Ligand

For X-ray crystallography and molecular docking studies of phosphonate-binding proteins (including catalytic antibodies and phosphotriesterases), this compound is the PDB-deposited reference ligand (code: PNP) with experimentally determined atomic coordinates [1]. It is explicitly annotated as a transition-state analogue, making it the procurement choice for structure-guided inhibitor design and computational screening campaigns [2].

Enzyme Engineering: Baseline Substrate for Esterase Development

In directed evolution programs aimed at enhancing organophosphonate detoxification, the unsubstituted methyl-phosphonic acid mono-(4-nitro-phenyl) ester serves as the achiral reference substrate against which stereoselectivity gains (up to 14-fold SP/RP discrimination with isobutyl derivatives) are measured [1]. Its conserved 4-nitrophenyl methylphosphonate core enables calibrated comparison across engineered enzyme variants.

Application
Selection Property
Validation Focus
Mechanistic enzymology transition‑state studies
Calibrated βlg/KIE reference substrate
Verify reported βlg and KIE consistency with your enzyme system
G‑series nerve agent simulant hydrolysis research
Chromogenic methylphosphonate scaffold
Spectrophotometric hydrolysis rate vs metal catalyst conditions
Phosphonate‑binding protein structural biology
PDB‑deposited coordinates (ligand code PNP)
Docking pose and electron density agreement
Organophosphonate esterase engineering
Achiral methylphosphonate baseline substrate
Enantioselectivity gain relative to baseline

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